Einecs 273-657-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

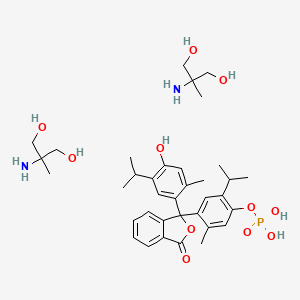

Structure

3D Structure of Parent

Properties

CAS No. |

68991-93-5 |

|---|---|

Molecular Formula |

C36H53N2O11P |

Molecular Weight |

720.8 g/mol |

IUPAC Name |

2-amino-2-methylpropane-1,3-diol;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] dihydrogen phosphate |

InChI |

InChI=1S/C28H31O7P.2C4H11NO2/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;2*1-4(5,2-6)3-7/h7-16,29H,1-6H3,(H2,31,32,33);2*6-7H,2-3,5H2,1H3 |

InChI Key |

GDHFONOAOFSWQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)O)C(C)C)C(C)C)O.CC(CO)(CO)N.CC(CO)(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Thymolphthalein Monophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymolphthalein monophosphate is a widely utilized chromogenic substrate for the determination of phosphatase activity, particularly alkaline and acid phosphatases. Its utility in clinical diagnostics and biochemical assays stems from a straightforward and sensitive mechanism of action. This technical guide provides a comprehensive overview of the core principles governing its function, detailed experimental protocols, and a summary of relevant quantitative data.

Core Mechanism of Action

The fundamental principle behind the use of thymolphthalein monophosphate lies in a two-step enzymatic and chemical process. Initially, the colorless thymolphthalein monophosphate molecule is hydrolyzed by a phosphatase enzyme. This enzymatic cleavage liberates a phosphate group and the thymolphthalein molecule. Subsequently, in an alkaline environment, the liberated thymolphthalein undergoes a structural rearrangement to its quinonoid form, which imparts a distinct blue color. The intensity of this blue color is directly proportional to the amount of thymolphthalein released, and consequently, to the activity of the phosphatase enzyme.[1][2]

The reaction can be summarized as follows:

-

Enzymatic Hydrolysis: Phosphatase enzymes, such as alkaline phosphatase (ALP) or acid phosphatase (ACP), catalyze the hydrolysis of the phosphate ester bond in thymolphthalein monophosphate.

Thymolphthalein Monophosphate (colorless) + H₂O --(Phosphatase)--> Thymolphthalein (colorless) + Inorganic Phosphate

-

Color Development: The pH of the solution is then raised, typically by the addition of a strong base. This alkaline condition facilitates the tautomerization of the colorless lactone form of thymolphthalein to its blue quinonoid form.[1] This color change is the basis for the spectrophotometric quantification of the enzyme's activity. The absorbance of the blue color is typically measured at a wavelength of 590 to 595 nm.[1][2]

Signaling Pathway of Thymolphthalein Monophosphate Action

The following diagram illustrates the enzymatic reaction and subsequent color development.

Caption: Enzymatic hydrolysis of thymolphthalein monophosphate and subsequent color development.

Quantitative Data

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference |

| Calf Intestinal Alkaline Phosphatase | p-Nitrophenyl Phosphate (pNPP) | 0.04 | 72.8 | ~8.2 | N/A |

| Rat Intestinal Alkaline Phosphatase | Naphthol-As-Bi-Phosphate | 0.26 - 0.87 | 3.04 - 4.02 (absorbance units) | 8.3 | [3] |

Note: The Vmax values are presented as reported in the literature and may have different units. The absence of specific kinetic data for thymolphthalein monophosphate highlights an area for further investigation.

Experimental Protocols

Alkaline Phosphatase Assay

This protocol is adapted from established methodologies for the determination of alkaline phosphatase activity in serum.[2]

Reagents:

-

Substrate Stock Solution: Thymolphthalein monophosphate (22 mmol/L).

-

Buffer: 2-amino-2-methyl-1-propanol (0.35 M, pH 10.15 at 25°C).

-

Color Developer: 0.1 M Sodium Carbonate (Na₂CO₃) and 0.1 M Sodium Hydroxide (NaOH).

-

Sample: Serum or other biological samples containing alkaline phosphatase.

-

Standard: A solution with a known concentration of thymolphthalein.

Procedure:

-

Pre-incubation: Pre-warm the buffer and substrate solutions to 37°C.

-

Reaction Initiation: In a test tube, mix 1.0 mL of the buffer with 0.1 mL of the serum sample.

-

Incubation: Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.

-

Substrate Addition: Add 0.1 mL of the pre-warmed thymolphthalein monophosphate substrate solution to initiate the enzymatic reaction.

-

Enzymatic Reaction: Incubate the reaction mixture for exactly 10 minutes at 37°C.

-

Reaction Termination and Color Development: Stop the reaction by adding 5.0 mL of the color developer. This will also induce the blue color of the liberated thymolphthalein.

-

Measurement: Measure the absorbance of the solution at 590 nm against a reagent blank. The reagent blank is prepared by adding the color developer before the substrate.

-

Calculation: The alkaline phosphatase activity is calculated based on a standard curve generated with known concentrations of thymolphthalein.

Acid Phosphatase Assay

This protocol is designed for the measurement of acid phosphatase, with a notable specificity for the prostatic isoenzyme.[4]

Reagents:

-

Buffered Substrate: 1.5 mmol/L thymolphthalein monophosphate in 0.1 M citrate buffer, pH 6.0.

-

Color Developer: A solution containing 50 mmol/L sodium carbonate and 50 mmol/L sodium hydroxide.

-

Sample: Serum or other biological samples suspected of containing prostatic acid phosphatase.

-

Standard: A solution with a known concentration of thymolphthalein.

Procedure:

-

Reaction Setup: In a test tube, add 1.0 mL of the buffered substrate.

-

Sample Addition: Add 0.2 mL of the serum sample to the buffered substrate.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

-

Reaction Termination and Color Development: Stop the enzymatic reaction and develop the color by adding 1.0 mL of the color developer.

-

Measurement: Measure the absorbance of the solution at 590 nm against a reagent blank.

-

Calculation: The acid phosphatase activity is determined by comparing the absorbance to a standard curve prepared with known concentrations of thymolphthalein.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a phosphatase assay using thymolphthalein monophosphate.

Caption: General experimental workflow for phosphatase activity measurement.

Conclusion

Thymolphthalein monophosphate serves as a robust and reliable substrate for the colorimetric determination of phosphatase activity. Its mechanism, based on enzymatic hydrolysis followed by a pH-dependent color change, allows for a simple and sensitive assay. While specific kinetic parameters for this substrate are not extensively documented, the provided protocols offer a solid foundation for its application in research and clinical settings. Further kinetic characterization of thymolphthalein monophosphate with various phosphatase isoenzymes would be a valuable contribution to the field.

References

- 1. Sodium thymolphthalein monophosphate: a new acid phosphatase substrate with greater specificity for the prostatic enzyme in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3823071A - Prostatic acid phosphatase determination - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

Synthesis of Thymolphthalein Monophosphoric Acid: A Technical Guide for Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of thymolphthalein monophosphoric acid, a widely utilized chromogenic substrate in enzymatic assays for the determination of phosphatase activity. The document details the synthetic pathway, purification methods, and comprehensive protocols for its application in acid and alkaline phosphatase assays, targeting researchers and professionals in the fields of biochemistry and drug development.

Introduction

Thymolphthalein monophosphoric acid is a colorless substrate that, upon enzymatic hydrolysis by phosphatases, liberates thymolphthalein. In an alkaline environment, thymolphthalein undergoes a structural rearrangement to produce a vibrant blue color, which can be quantified spectrophotometrically. This distinct color change forms the basis of a sensitive and specific assay for a variety of phosphatases, most notably prostatic acid phosphatase (PAP) and alkaline phosphatase (ALP). The specificity of this substrate for prostatic acid phosphatase has made it a valuable tool in clinical diagnostics and biomedical research.[1][2]

Synthesis of Thymolphthalein Monophosphoric Acid

Experimental Protocol: Synthesis

Materials:

-

Thymolphthalein

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Dioxane (anhydrous)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Phosphorylation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve thymolphthalein in anhydrous pyridine and anhydrous dioxane. Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of phosphorus oxychloride dropwise to the cooled solution while stirring vigorously under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the completion of the reaction.

-

Hydrolysis: Quench the reaction by the slow addition of water, which hydrolyzes the resulting phosphorodichloridate.

-

Precipitation and Isolation: Precipitate the crude thymolphthalein monophosphoric acid from the reaction mixture by adding a large volume of diethyl ether.

-

Collect the precipitate by vacuum filtration and wash it with diethyl ether to remove unreacted starting materials and byproducts.

-

Purification: The crude product can be further purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable solvent system (e.g., ethanol/water mixture) and induce crystallization by cooling or by the addition of a non-solvent.

-

Alternatively, purification can be achieved by fractional precipitation. Dissolve the crude product in an aqueous sodium hydroxide solution and then re-precipitate the monophosphate salt by careful acidification with hydrochloric acid.

-

Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of thymolphthalein monophosphoric acid.

Quality Control and Characterization

The purity of the synthesized thymolphthalein monophosphoric acid is critical for its use in enzymatic assays. Impurities, such as free thymolphthalein, can lead to high background signals and inaccurate results.

Recommended Analytical Techniques

| Analytical Technique | Purpose |

| HPLC | To determine the purity of the final product and quantify any residual thymolphthalein or byproducts. |

| UV-Vis Spectrophotometry | To confirm the spectral properties of the product and assess for the presence of colored impurities. |

| NMR Spectroscopy (¹H, ³¹P) | To confirm the chemical structure and the presence of the phosphate group. |

| Mass Spectrometry | To confirm the molecular weight of the synthesized compound. |

| Titration | To determine the pKa values and confirm the acidic nature of the phosphoric acid moiety. |

Enzymatic Assays Using Thymolphthalein Monophosphoric Acid

Thymolphthalein monophosphoric acid serves as a versatile substrate for the determination of both acid and alkaline phosphatase activity. The fundamental principle of the assay is the enzymatic hydrolysis of the substrate, followed by a color development step.

Principle of the Enzymatic Assay

The enzymatic reaction and subsequent color development can be represented as follows:

Step 1: Enzymatic Hydrolysis Thymolphthalein Monophosphate (colorless) + H₂O ---(Phosphatase)---> Thymolphthalein (colorless) + Inorganic Phosphate

Step 2: Color Development Thymolphthalein (colorless) ---(Alkaline pH)---> Blue Chromophore (λmax ≈ 595 nm)

Signaling Pathway and Assay Principle Diagram

Caption: Diagram illustrating the two-step principle of phosphatase assays using thymolphthalein monophosphate.

Experimental Protocol: Acid Phosphatase Assay

This protocol is adapted for the measurement of prostatic acid phosphatase.

Reagents:

-

Citrate Buffer (0.1 M, pH 6.0): Dissolve citric acid in water and adjust the pH to 6.0 with sodium citrate.

-

Substrate Solution (10 mM): Dissolve thymolphthalein monophosphate in the citrate buffer. Prepare fresh daily.

-

Stopping Reagent (0.1 M NaOH): Dissolve sodium hydroxide in water.

Procedure:

-

Pipette 500 µL of the substrate solution into a microcentrifuge tube.

-

Add 100 µL of the enzyme sample (e.g., serum) to the substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 500 µL of the stopping reagent.

-

Measure the absorbance of the solution at 595 nm against a reagent blank (where the enzyme sample is added after the stopping reagent).

-

The phosphatase activity is proportional to the absorbance and can be calculated using a standard curve of thymolphthalein.

Experimental Protocol: Alkaline Phosphatase Assay

Reagents:

-

Alkaline Buffer (e.g., 0.1 M Tris-HCl, pH 10.0, containing Mg²⁺): Dissolve Tris base in water, add a magnesium salt (e.g., MgCl₂ to a final concentration of 1 mM), and adjust the pH to 10.0 with HCl.

-

Substrate Solution (10 mM): Dissolve thymolphthalein monophosphate in the alkaline buffer. Prepare fresh daily.

-

Stopping Reagent (0.1 M NaOH): While the reaction occurs at an alkaline pH, adding a stronger base can ensure the reaction is completely stopped and the color is fully developed.

Procedure:

-

Pipette 500 µL of the substrate solution into a microcentrifuge tube.

-

Add 50 µL of the enzyme sample to the substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding 500 µL of 0.1 M NaOH.

-

Measure the absorbance of the solution at 595 nm against a reagent blank.

-

Calculate the enzyme activity based on the rate of thymolphthalein formation.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the use of thymolphthalein monophosphate in phosphatase assays. Note that specific values can vary depending on the exact experimental conditions and the source of the enzyme.

Table 1: Synthesis and Purity of Thymolphthalein Monophosphate

| Parameter | Typical Value/Range | Method of Determination |

| Molecular Weight | ~510.5 g/mol (acid) | Mass Spectrometry |

| Purity | >98% | HPLC |

| Free Thymolphthalein | <0.5% | HPLC |

| Solubility (in water) | Soluble (as salt) | Visual Inspection |

Table 2: Enzymatic Assay Parameters

| Parameter | Acid Phosphatase Assay | Alkaline Phosphatase Assay |

| Enzyme Source | Prostatic tissue, serum | Intestinal mucosa, liver, bone, serum |

| Optimal pH | 5.0 - 6.0 | 9.0 - 10.5 |

| Substrate Concentration | 1 - 5 mM | 1 - 10 mM |

| Incubation Temperature | 37°C | 37°C |

| Incubation Time | 15 - 60 minutes | 10 - 30 minutes |

| Wavelength of Detection | 595 nm | 595 nm |

Table 3: Enzyme Kinetic Parameters (Illustrative)

Note: Specific Km and Vmax values for thymolphthalein monophosphate are not widely reported in readily accessible literature. The values below are illustrative and based on typical ranges for similar phosphatase substrates.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |

| Prostatic Acid Phosphatase | Thymolphthalein Monophosphate | 0.1 - 1.0 | 10 - 100 |

| Alkaline Phosphatase | Thymolphthalein Monophosphate | 0.5 - 5.0 | 50 - 500 |

Conclusion

Thymolphthalein monophosphoric acid remains a valuable and specific substrate for the colorimetric determination of phosphatase activity. This guide provides a comprehensive overview of its synthesis, purification, and application in enzymatic assays. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in drug development and biochemical analysis, facilitating the accurate and reliable measurement of phosphatase activity in various biological samples. Further optimization of the synthesis and assay conditions may be required depending on the specific application and available laboratory resources.

References

- 1. labtest.com.br [labtest.com.br]

- 2. toolkits.horiba-abx.com [toolkits.horiba-abx.com]

- 3. The synthesis of thymolphthalein monophosphate, a new substrate for alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of Alkaline Phosphatase Activity [ouci.dntb.gov.ua]

- 5. bluetigerscientific.com [bluetigerscientific.com]

- 6. moleculardepot.com [moleculardepot.com]

An In-depth Technical Guide to the Chemical Properties and Applications of EINECS 273-657-6 (Thymolphthalein Monophosphoric Acid Salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to EINECS 273-657-6, a salt of Thymolphthalein Monophosphoric Acid. This compound, most commonly available as its disodium salt, is a crucial chromogenic substrate in biochemical assays, particularly for the determination of acid and alkaline phosphatase activity. Its utility in clinical diagnostics and research is well-established, offering a reliable method for enzyme quantification.

Core Chemical and Physical Properties

Thymolphthalein monophosphoric acid and its salts are valued for their stability and solubility in aqueous solutions, making them ideal for use in biological assays.[1] The key physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for Thymolphthalein Monophosphoric Acid and its Salts

| Identifier | Value |

| EINECS Number | 273-657-6 |

| Chemical Name | Thymolphthalein monophosphoric acid, di-2-amino-2-methyl-1,3-propanediol salt |

| CAS Number | 68991-93-5 |

| Commonly Used Salt | Thymolphthalein monophosphate disodium salt |

| CAS Number (Disodium Salt) | 28749-63-5 |

| Molecular Formula (Acid) | C₂₈H₃₁O₇P |

| Molecular Formula (Disodium Salt) | C₂₈H₂₉Na₂O₇P |

Table 2: Physicochemical Properties of Thymolphthalein Monophosphate and its Disodium Salt

| Property | Value | Source |

| Molecular Weight (Acid) | 510.5 g/mol | [2] |

| Molecular Weight (Disodium Salt) | 554.48 g/mol | [3] |

| Appearance | White to beige powder | [4] |

| Solubility | The disodium salt form enhances its solubility in aqueous solutions. | [1] |

| Storage Temperature | 2-8°C for long-term storage. | [5] |

| Stability | Generally stable under standard conditions; should be stored in a cool, dry place to prevent degradation. | [1] |

Principle of Action: Enzymatic Hydrolysis and Chromogenic Detection

The primary application of thymolphthalein monophosphate is as a chromogenic substrate for phosphatases. In the presence of acid or alkaline phosphatase, the phosphate group is hydrolyzed, releasing thymolphthalein.[6][7] Under alkaline conditions, thymolphthalein undergoes a structural rearrangement to its blue quinoid form, which can be quantified spectrophotometrically. The intensity of the blue color is directly proportional to the amount of thymolphthalein released, and thus to the phosphatase activity in the sample.[8][9]

The enzymatic reaction and subsequent color change are depicted in the following diagram:

Experimental Protocols

Detailed methodologies for the use of thymolphthalein monophosphate in phosphatase assays are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and sample types.

General Assay Workflow

The general workflow for a phosphatase assay using thymolphthalein monophosphate is as follows:

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Thymolphthalein monophosphate | C28H31O7P | CID 86497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. watson-int.com [watson-int.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. labtest.com.br [labtest.com.br]

- 9. labtest.com.br [labtest.com.br]

A Technical Guide to Colorimetric Phosphatase Assay Using Thymolphthalein Monophosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the colorimetric phosphatase assay utilizing thymolphthalein monophosphate. This assay is a robust and widely used method for the determination of acid and alkaline phosphatase activity in various biological samples.

Core Principle of the Assay

The colorimetric phosphatase assay with thymolphthalein monophosphate is predicated on the enzymatic hydrolysis of a colorless substrate to produce a colored product. Phosphatases, a class of enzymes, catalyze the removal of a phosphate group from thymolphthalein monophosphate. Under alkaline conditions, the resulting thymolphthalein product undergoes a conformational change and exhibits a distinct blue color, the intensity of which is directly proportional to the phosphatase activity in the sample. The absorbance of this blue product is typically measured spectrophotometrically at or around 590-595 nm.[1][2]

A key advantage of this substrate is its stability against spontaneous hydrolysis, ensuring low background signal.[1][2] The addition of an alkaline solution serves the dual purpose of stopping the enzymatic reaction and developing the color of the thymolphthalein product.[3][4]

References

- 1. Effects of substrate concentration on results of determination of prostatic acid phosphatase with thymolphthalein monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stem.org.uk [stem.org.uk]

- 3. Transient kinetic analysis of the catalytic cycle of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Unveiling the Utility of CAS 68991-93-5: A Technical Guide to its Application in Phosphatase Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core research applications of the chemical compound identified by CAS number 68991-93-5: Thymolphthalein monophosphoric acid, di-2-amino-2-methyl-1,3-propanediol salt. The primary and most significant application of this compound lies in its utility as a chromogenic substrate for the sensitive detection and quantification of phosphatase activity, particularly that of alkaline and acid phosphatases. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and relevant biochemical pathways associated with its use in research and clinical diagnostics.

Core Application: A Chromogenic Substrate for Phosphatase Activity

Thymolphthalein monophosphate, the active component of CAS 68991-93-5, serves as a highly effective substrate for enzymes that catalyze the hydrolysis of phosphate monoesters. The di-2-amino-2-methyl-1,3-propanediol salt not only ensures the stability of the substrate but also functions as a buffering agent, maintaining the optimal pH required for enzymatic activity.

The fundamental principle of its application is straightforward yet powerful. In the presence of a phosphatase enzyme, thymolphthalein monophosphate is hydrolyzed, releasing thymolphthalein. In an alkaline environment, free thymolphthalein exhibits a distinct blue color, which can be quantified spectrophotometrically. The intensity of the blue color is directly proportional to the amount of thymolphthalein released, and consequently, to the activity of the phosphatase enzyme in the sample. This colorimetric assay provides a simple, rapid, and sensitive method for determining phosphatase levels in various biological samples, including serum, plasma, and tissue homogenates.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of thymolphthalein monophosphate and related compounds in phosphatase assays.

Table 1: General Properties of 2-Amino-2-methyl-1,3-propanediol Buffer

| Property | Value | Reference |

| CAS Number | 115-69-5 | [2] |

| Molecular Formula | C4H11NO2 | [2] |

| Molecular Weight | 105.14 g/mol | [3] |

| pKa (25 °C) | 8.8 | [4] |

| Useful pH Range | 7.8 - 9.7 | [4] |

| pH (0.1 M solution, 25 °C) | 11.0 - 12.0 |

Table 2: Kinetic Parameters of Alkaline Phosphatase with a Common Substrate (p-Nitrophenyl Phosphate)

| Enzyme Source | Buffer | pH | Km (M) | Vmax (µmol/min/unit) | Reference |

| Calf Intestinal | 50 mM Tris-HCl | 11 | 7.6 x 10⁻⁴ | 3.12 | [5] |

| Calf Intestinal | 100 mM Glycine-NaOH | 9.5 | 4.0 x 10⁻⁴ | 1.6 | [5] |

Table 3: Recommended Conditions for Alkaline Phosphatase Assay using Thymolphthalein Monophosphate

| Parameter | Recommended Value/Range | Reference |

| Substrate Concentration | ≤ 25 mmol/L | [1] |

| Buffer Concentration | ≤ 330 mmol/L | [1] |

| pH | 10.0 - 10.5 | [1] |

| Incubation Temperature | 37 °C | [6] |

| Incubation Time | 10 minutes | [6] |

| Wavelength for Absorbance | 590 nm (580-590 nm) | [6] |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the determination of alkaline phosphatase activity using thymolphthalein monophosphate as a substrate.

Protocol 1: Manual Endpoint Assay for Alkaline Phosphatase Activity in Serum

This protocol is adapted from methodologies described for the colorimetric determination of alkaline phosphatase activity.[6]

Materials:

-

Thymolphthalein monophosphate substrate solution (e.g., 22 mmol/L).

-

Buffer solution (e.g., containing ≤330 mmol/L of a suitable buffer like 2-amino-2-methyl-1,3-propanediol, pH 10.1).

-

Color Reagent (Stopping Solution): Sodium carbonate (94 mmol/L) and Sodium hydroxide (250 mmol/L).

-

Serum sample.

-

Standard solution of known alkaline phosphatase activity.

-

Spectrophotometer capable of reading at 590 nm.

-

Water bath at 37 °C.

-

Test tubes and pipettes.

Procedure:

-

Reagent Preparation: Prepare the working substrate and buffer solutions according to the manufacturer's instructions or laboratory standard operating procedures.

-

Sample and Control Setup: Label test tubes for Blank, Standard, and Sample.

-

Reaction Initiation:

-

To each tube, add 1.0 mL of the buffered substrate solution.

-

Pre-incubate the tubes in a 37 °C water bath for 5 minutes to reach thermal equilibrium.

-

-

Enzyme Addition:

-

To the 'Standard' tube, add 0.1 mL of the standard solution.

-

To the 'Sample' tube, add 0.1 mL of the serum sample.

-

To the 'Blank' tube, add 0.1 mL of deionized water.

-

-

Incubation: Mix the contents of each tube gently and incubate for exactly 10 minutes at 37 °C.[6]

-

Reaction Termination and Color Development: After the 10-minute incubation, add 5.0 mL of the Color Reagent to each tube to stop the enzymatic reaction and develop the blue color. Mix thoroughly.

-

Spectrophotometric Measurement: Read the absorbance of the Standard and Sample at 590 nm against the Blank. The color is reported to be stable for up to 120 minutes.[6]

-

Calculation: The alkaline phosphatase activity in the sample is calculated using the following formula:

-

Activity (U/L) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (U/L)

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Enzymatic Hydrolysis of Thymolphthalein Monophosphate by Alkaline Phosphatase.

Caption: General Experimental Workflow for a Colorimetric Alkaline Phosphatase Assay.

References

- 1. labtest.com.br [labtest.com.br]

- 2. 2-Amino-2-methyl-1,3-propanediol [webbook.nist.gov]

- 3. 115-69-5 CAS | 2-AMINO-2-METHYL-1,3 PROPANEDIOL | Buffer Substances | Article No. 01044 [lobachemie.com]

- 4. 2-Amino-2-methyl-1,3-propanediol = 99 115-69-5 [sigmaaldrich.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. labtest.com.br [labtest.com.br]

An In-depth Technical Guide to the Hydrolysis of Thymolphthalein Monophosphate by Alkaline Phosphatase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of thymolphthalein monophosphate by alkaline phosphatase (ALP). This reaction is a cornerstone of many clinical diagnostic and research assays for the quantification of ALP activity, a key biomarker for various physiological and pathological conditions. This document details the underlying biochemical principles, experimental protocols, and relevant quantitative data to aid researchers and professionals in the field of drug development and life sciences.

Introduction to Alkaline Phosphatase and its Substrate

Alkaline phosphatase (EC 3.1.3.1) is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate monoesters at an alkaline pH.[1] This enzyme is found in numerous tissues, including the liver, bone, intestine, and placenta, with different isoenzymes exhibiting distinct biochemical properties.[1] Elevated or decreased levels of ALP in serum are indicative of various diseases, particularly those affecting the liver and bones, making its measurement a crucial diagnostic tool.[2]

Thymolphthalein monophosphate serves as a specific and sensitive chromogenic substrate for ALP. In its phosphorylated form, it is colorless. Upon enzymatic hydrolysis by ALP, the phosphate group is cleaved, yielding thymolphthalein. In an alkaline environment, thymolphthalein undergoes a structural rearrangement to produce a distinct blue-colored dianion, which can be quantified spectrophotometrically.[3][4] The intensity of the blue color is directly proportional to the amount of thymolphthalein produced and, consequently, to the ALP activity in the sample.[3]

Quantitative Data

While thymolphthalein monophosphate is widely used for the quantitative determination of alkaline phosphatase activity, detailed kinetic studies to determine its Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are not as extensively reported as for other substrates like p-nitrophenyl phosphate (pNPP). However, the analytical performance of assays utilizing thymolphthalein monophosphate has been well-characterized.

Table 1: Analytical Performance of the Thymolphthalein Monophosphate Assay for Alkaline Phosphatase

| Parameter | Value | Reference |

| Linearity | Up to 500 U/L | [3] |

| Detection Limit | 0.125 U/L | [3] |

| Wavelength of Max. Absorbance | 590 - 600 nm | [3] |

| Incubation Time | 10 minutes | [3] |

| Incubation Temperature | 37°C | [3] |

For comparative purposes, the kinetic parameters for the more extensively studied substrate, p-nitrophenyl phosphate (pNPP), are presented below. These values can vary depending on the isoenzyme and the specific assay conditions.

Table 2: Kinetic Parameters for Alkaline Phosphatase with p-Nitrophenyl Phosphate (pNPP)

| Alkaline Phosphatase Isoenzyme | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Calf Intestine | 0.040 ± 0.003 | 72.8 ± 1.2 | [5] |

| E. coli | - | - | [6] |

| Human (various isoenzymes) | Varies with buffer | Varies with buffer | |

| Salivary (in chronic periodontitis) | 21.28 | 2.414 U/L | [7] |

Experimental Protocols

The following section provides a detailed methodology for the determination of alkaline phosphatase activity in serum using thymolphthalein monophosphate as the substrate.

Principle

Alkaline phosphatase in the sample hydrolyzes thymolphthalein monophosphate to thymolphthalein and inorganic phosphate. The reaction is stopped, and the color is developed by the addition of an alkaline solution. The absorbance of the resulting blue color is measured at 590 nm and is proportional to the enzyme activity.[3]

Reagents

-

Substrate Solution: Thymolphthalein monophosphate (≤ 25 mmol/L) in a suitable buffer.[3]

-

Buffer Solution: Alkaline buffer (e.g., carbonate-bicarbonate buffer, pH 10.0-10.5).[3]

-

Color Developer/Stop Solution: A strongly alkaline solution (e.g., sodium carbonate and sodium hydroxide) to stop the enzymatic reaction and develop the color.[3]

-

Standard Solution: A solution with a known concentration of a stable colored compound or a calibrated alkaline phosphatase standard.

-

Sample: Serum, plasma, or other biological fluids. Avoid using anticoagulants that chelate Mg2+ and Zn2+ ions, such as EDTA, citrate, and oxalate, as these are essential cofactors for ALP activity.[4]

Assay Procedure

-

Preparation: Bring all reagents and samples to the specified reaction temperature (typically 37°C).[3]

-

Reaction Setup:

-

Pipette the buffered substrate solution into test tubes labeled as "Blank," "Standard," and "Sample."

-

Add the sample (e.g., serum) to the "Sample" tube and the standard solution to the "Standard" tube. Add deionized water or sample diluent to the "Blank" tube.

-

-

Incubation: Incubate all tubes at 37°C for a precise period, typically 10 minutes.[3]

-

Color Development: After incubation, add the color developer/stop solution to all tubes to terminate the reaction and develop the blue color.[3]

-

Measurement: Measure the absorbance of the "Sample" and "Standard" against the "Blank" at 590 nm.[3] The color is generally stable for a significant period, often up to 120 minutes.[4]

Calculation of ALP Activity

The alkaline phosphatase activity is calculated using the following formula:

One unit (U) of alkaline phosphatase activity is defined as the amount of enzyme that liberates one micromole of thymolphthalein per minute under the specified assay conditions.[3]

Visualizations

Enzymatic Reaction Pathway

Caption: Hydrolysis of thymolphthalein monophosphate by alkaline phosphatase.

Experimental Workflow

Caption: A typical workflow for an alkaline phosphatase assay.

Conclusion

The hydrolysis of thymolphthalein monophosphate provides a reliable and straightforward method for the determination of alkaline phosphatase activity. Its distinct color change upon reaction offers high sensitivity and specificity, making it a valuable tool in both clinical diagnostics and research. While detailed kinetic parameters for this specific substrate are not as prevalent in the literature as for other substrates, the well-established protocols and proven analytical performance underscore its importance in the field. This guide provides the necessary technical information for researchers and professionals to effectively utilize this assay in their work.

References

- 1. atlas-medical.com [atlas-medical.com]

- 2. labtest.com.br [labtest.com.br]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of 2-Amino-2-methyl-1,3-propanediol in Pharmaceutical Salt Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of 2-amino-2-methyl-1,3-propanediol (AMPD) in the formation of pharmaceutical salts. AMPD is a versatile organic compound frequently employed in drug development to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), particularly their solubility and stability. This guide will delve into the mechanisms of action, present quantitative data from a case study with the non-steroidal anti-inflammatory drug (NSAID) diclofenac, detail experimental protocols for salt formation and characterization, and visualize key processes.

Introduction: The Significance of Salt Formation in Drug Development

Salt formation is a widely utilized and effective strategy in pharmaceutical development to improve the biopharmaceutical performance of drug candidates.[1] Approximately half of all approved drugs are administered as salts.[2] The conversion of a free acid or base form of an API into a salt can significantly modify its properties, including solubility, dissolution rate, stability, and manufacturability, thereby enhancing its therapeutic efficacy.[1][3]

2-Amino-2-methyl-1,3-propanediol, a primary amino alcohol, serves as an effective counter-ion for acidic drugs. Its utility in forming stable and often more soluble salt forms makes it a valuable excipient in pharmaceutical formulation.

Mechanism of Action: How AMPD Enhances API Properties

The primary role of 2-amino-2-methyl-1,3-propanediol in a compound, specifically in the context of a pharmaceutical salt, is to act as a basic counter-ion to an acidic API. The formation of an AMPD salt of an acidic drug is an acid-base reaction where the amino group of AMPD is protonated, and the acidic functional group of the API is deprotonated, resulting in an ionic bond.

This ionic interaction fundamentally alters the crystal lattice of the solid-state form of the drug, often leading to:

-

Enhanced Aqueous Solubility: The salt form typically exhibits a higher affinity for water compared to the free acid form of the drug, leading to increased solubility. This is a critical factor for improving the bioavailability of poorly soluble drugs.

-

Modified Dissolution Rate: An increase in solubility is often accompanied by an enhanced dissolution rate, which is a key determinant of the onset of therapeutic action.

-

Improved Stability: Salt formation can lead to a more stable crystalline structure, protecting the API from degradation caused by factors such as humidity and temperature.

-

Control over Polymorphism: The formation of salts can be used to isolate a specific, stable polymorphic form of a drug, which is crucial for consistent product performance.[4]

Case Study: Diclofenac-AMPD Salt

A notable example of the application of AMPD in pharmaceutical salt formation is its use with diclofenac, a widely used NSAID. Diclofenac is a weak acid with poor aqueous solubility. Research by O'Connor et al. has demonstrated the successful formation of a novel salt of diclofenac with 2-amino-2-methyl-1,3-propanediol.[5]

Quantitative Data

The physicochemical properties of the diclofenac-AMPD salt were characterized and compared with other diclofenac salts. The data highlights the significant impact of the counter-ion on the resulting salt's properties.

| Property | Diclofenac-AMPD Salt | Diclofenac-Tris Salt | Diclofenac-Deanol Salt |

| Aqueous Solubility (mM) | Data not specified | 3.95 | 446 |

| Melting Point (°C) | Data not specified | Data not specified | Data not specified |

| Polymorphism | Pseudopolymorph | Data not specified | Data not specified |

Note: While the specific aqueous solubility and melting point values for the diclofenac-AMPD salt are not detailed in the abstract, the study confirms its successful formation and characterization, including the identification of a pseudopolymorphic form. The comparison with other salts demonstrates the wide range of solubilities that can be achieved through salt formation.[5]

Signaling Pathways and Logical Relationships

The formation of a pharmaceutical salt is a direct consequence of the acid-base properties of the API and the chosen counter-ion. The following diagram illustrates the logical relationship leading to the selection of AMPD as a salt former for an acidic drug like diclofenac.

Caption: Logical workflow for selecting AMPD for salt formation.

The chemical reaction for the formation of the diclofenac-AMPD salt is a straightforward acid-base neutralization.

Caption: Salt formation reaction between Diclofenac and AMPD.

Experimental Protocols

The following sections detail the methodologies for the preparation and characterization of the diclofenac-AMPD salt, based on the procedures described by O'Connor et al.[4]

Preparation of the Diclofenac-AMPD Salt

Objective: To synthesize the salt of diclofenac with 2-amino-2-methyl-1,3-propanediol.

Materials:

-

Diclofenac acid

-

2-amino-2-methyl-1,3-propanediol (AMPD)

-

Acetone

Procedure:

-

Prepare separate solutions of equimolar amounts of diclofenac acid and AMPD in acetone.

-

Mix the two solutions.

-

The salt will either precipitate immediately or after cooling the solution to -20 °C. If precipitation does not occur, concentrate the solution by removing the solvent at room temperature.

-

Recover the precipitated product by filtration under reduced pressure.

-

Dry the product at ambient conditions for 24 hours.

Characterization of the Diclofenac-AMPD Salt

A comprehensive characterization of the newly formed salt is essential to determine its physicochemical properties and stability.

4.2.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and thermal behavior of the salt.

-

Methodology:

-

Accurately weigh a small sample (2-5 mg) of the salt into an aluminum pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature to identify thermal events such as melting and decomposition.

-

4.2.2. Thermogravimetric Analysis (TGA)

-

Objective: To assess the thermal stability and determine the presence of water or solvent in the crystal lattice.

-

Methodology:

-

Place a small, accurately weighed sample of the salt in a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

Monitor the change in mass as a function of temperature.

-

4.2.3. X-Ray Powder Diffraction (XRPD)

-

Objective: To analyze the crystal structure and identify the polymorphic form of the salt.

-

Methodology:

-

Pack the powdered salt sample into a sample holder.

-

Place the sample holder in the XRPD instrument.

-

Expose the sample to a monochromatic X-ray beam.

-

Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

4.2.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To confirm the formation of the salt by identifying characteristic changes in the vibrational frequencies of the functional groups involved in the salt formation.

-

Methodology:

-

Prepare a sample by mixing a small amount of the salt with potassium bromide (KBr) and pressing it into a pellet, or by using an attenuated total reflectance (ATR) accessory.

-

Place the sample in the FT-IR spectrometer.

-

Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

4.2.5. Aqueous Solubility Determination

-

Objective: To quantify the solubility of the salt in water.

-

Methodology:

-

Add an excess amount of the salt to a known volume of water in a sealed container.

-

Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved salt in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of a pharmaceutical salt using AMPD.

Caption: Experimental workflow for AMPD salt synthesis and characterization.

Conclusion

The use of 2-amino-2-methyl-1,3-propanediol as a salt-forming agent offers a valuable tool for drug development professionals to overcome challenges associated with the poor physicochemical properties of acidic active pharmaceutical ingredients. As demonstrated with diclofenac, the formation of an AMPD salt can lead to novel solid-state forms with potentially improved solubility and dissolution characteristics. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive characterization of such pharmaceutical salts, enabling a rational approach to salt selection and formulation development. Further investigation into the specific quantitative improvements in solubility and stability for a wider range of APIs with AMPD is warranted to fully exploit its potential in optimizing drug delivery and therapeutic outcomes.

References

- 1. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 4. Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and characterisation of a range of diclofenac salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Spectrophotometric Measurement of Thymolphthalein Release

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the spectrophotometric measurement of thymolphthalein release, a common method for assaying the activity of enzymes such as alkaline phosphatase. The protocol is designed for accuracy and reproducibility in research and drug development settings.

Introduction

The spectrophotometric measurement of thymolphthalein release is a widely used biochemical assay, primarily for the determination of alkaline phosphatase (ALP) activity.[1][2][3][4] The principle of this assay is based on the enzymatic hydrolysis of a colorless substrate, thymolphthalein monophosphate, by ALP. This reaction releases thymolphthalein, which, in an alkaline environment, develops a distinct blue color. The intensity of this blue color is directly proportional to the amount of thymolphthalein released and, consequently, to the activity of the enzyme. The absorbance of the blue product is measured spectrophotometrically at a wavelength of approximately 590-595 nm.[2][3][5][6][7] This method is valued for its simplicity, sensitivity, and suitability for high-throughput screening.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the phosphate ester bond in thymolphthalein monophosphate, catalyzed by alkaline phosphatase. The subsequent increase in pH in the final step of the assay leads to the deprotonation of the released thymolphthalein, resulting in a blue dianion with a strong absorbance at 595 nm.[5]

Enzymatic Reaction Pathway

Caption: Enzymatic hydrolysis of thymolphthalein monophosphate.

Materials and Reagents

Equipment

-

Spectrophotometer or microplate reader capable of measuring absorbance at 590-595 nm

-

Water bath or incubator set to 37°C

-

Vortex mixer

-

Pipettes and tips

-

Cuvettes or 96-well microplates

-

Volumetric flasks and graduated cylinders

Reagents

-

Thymolphthalein monophosphate substrate solution

-

Alkaline phosphatase (enzyme standard and samples)

-

Buffer solution (e.g., 300 mmol/L, pH 10.1)[2]

-

Color developer/Stop solution (e.g., 94 mmol/L Sodium Carbonate and 250 mmol/L Sodium Hydroxide)[2]

-

Thymolphthalein (for standard curve)

-

Ethanol (95%)

-

Distilled or deionized water

Experimental Protocols

Preparation of Reagents

Thymolphthalein Monophosphate Substrate Solution (22 mmol/L):

-

Dissolve the appropriate amount of thymolphthalein monophosphate in the assay buffer (pH 10.1).[2]

-

Store at room temperature and protect from light. The reagent may appear turbid, which does not affect its quality; mix well before use.[2][3]

Buffer Solution (300 mmol/L, pH 10.1):

-

Prepare a buffer solution with a pH of 10.1.[2] A common buffer for this assay is 2-amino-2-methyl-1-propanol (AMP) buffer.

Color Developer/Stop Solution:

-

Prepare a solution containing 94 mmol/L sodium carbonate and 250 mmol/L sodium hydroxide in distilled water.[2]

Thymolphthalein Standard Stock Solution (e.g., 1 mg/mL):

-

Dissolve 10 mg of thymolphthalein in 10 mL of 95% ethanol.

Working Thymolphthalein Standards:

-

Prepare a series of dilutions of the thymolphthalein stock solution in the color developer/stop solution to create standards of known concentrations for the calibration curve.

Standard Curve for Thymolphthalein

-

Prepare a series of thymolphthalein standards with concentrations ranging from 0 to 50 µg/mL in the color developer/stop solution.

-

Transfer 1.0 mL of each standard solution into separate cuvettes.

-

Measure the absorbance of each standard at 590 nm against a blank containing only the color developer/stop solution.

-

Plot the absorbance values against the corresponding thymolphthalein concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.

Enzyme Assay Protocol

-

Reaction Setup:

-

Pipette 1.0 mL of the thymolphthalein monophosphate substrate solution into labeled test tubes.

-

Pre-incubate the substrate solution at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Add 100 µL of the enzyme sample (or standard) to the pre-warmed substrate solution.

-

Mix gently and incubate the reaction mixture at 37°C for exactly 10 minutes.[2]

-

-

Reaction Termination and Color Development:

-

After the incubation period, add 1.0 mL of the color developer/stop solution to each tube to stop the enzymatic reaction and develop the blue color.

-

Mix the contents of the tubes thoroughly.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solutions at 590 nm against a reagent blank. The reagent blank should contain 1.0 mL of the substrate solution, 100 µL of the sample solvent (e.g., buffer or water), and 1.0 mL of the color developer/stop solution. The color is stable for up to 120 minutes.[2]

-

-

Calculation of Enzyme Activity:

-

Determine the concentration of thymolphthalein released in each sample using the standard curve.

-

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of thymolphthalein per minute under the specified assay conditions.[2][3]

-

Experimental Workflow Diagram

Caption: Experimental workflow for thymolphthalein release assay.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Reagent Composition

| Reagent | Component | Concentration |

| Substrate Solution | Thymolphthalein Monophosphate | 22 mmol/L |

| Buffer | pH 10.1, 300 mmol/L | |

| Color Developer/Stop Solution | Sodium Carbonate | 94 mmol/L |

| Sodium Hydroxide | 250 mmol/L |

Table 2: Spectrophotometric Parameters

| Parameter | Value | Reference |

| Wavelength of Max Absorbance (λmax) | 590 - 595 nm | [2][5][6][8] |

| Molar Extinction Coefficient (ε) | 38,000 M⁻¹ cm⁻¹ at 595 nm | [5] |

| pH for Color Development | > 10.5 | [5] |

| Color of Product | Blue | [2][3] |

Table 3: Example Standard Curve Data

| Thymolphthalein Concentration (µg/mL) | Absorbance at 590 nm (AU) |

| 0 | 0.000 |

| 5 | 0.152 |

| 10 | 0.305 |

| 20 | 0.610 |

| 40 | 1.220 |

| 50 | 1.525 |

Troubleshooting

-

High Background Absorbance: This may be due to spontaneous hydrolysis of the substrate. Ensure the substrate solution is stored properly and used within its shelf life. Prepare fresh substrate solution if necessary.

-

Low Signal: This could result from low enzyme activity, incorrect pH of the buffer, or an inappropriate incubation time or temperature. Verify the activity of the enzyme and check the pH of all solutions. Optimize incubation time if necessary.

-

Poor Reproducibility: Ensure accurate pipetting and consistent timing for all steps, especially the incubation and the addition of the stop solution. Use a multi-channel pipettor for adding reagents to multiple samples simultaneously in a microplate format.[9]

Conclusion

The spectrophotometric measurement of thymolphthalein release is a robust and reliable method for determining the activity of alkaline phosphatase and other enzymes that can hydrolyze thymolphthalein monophosphate. By following the detailed protocols and utilizing proper controls and standards, researchers can obtain accurate and reproducible results for a variety of applications in basic research and drug development.

References

- 1. Rapid method for determining alkaline phosphatase activity in serum with thymolphthalein monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtest.com.br [labtest.com.br]

- 3. labtest.com.br [labtest.com.br]

- 4. academic.oup.com [academic.oup.com]

- 5. Thymolphthalein - Wikipedia [en.wikipedia.org]

- 6. Absorption [Thymolphthalein] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Thymolphthalein 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Kinetic Analysis of Enzyme Activity with Thymolphthalein Monophosphate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymolphthalein monophosphate (TMP) is a chromogenic substrate widely used for the kinetic analysis of various phosphatases, most notably alkaline phosphatase (ALP) and acid phosphatase (ACP). The enzymatic hydrolysis of TMP yields thymolphthalein, which, upon alkalinization, develops a distinct blue color that can be quantified spectrophotometrically. This colorimetric assay provides a sensitive and specific method for determining phosphatase activity, making it a valuable tool in diagnostics, drug discovery, and fundamental research.

The principle of the assay lies in the enzymatic cleavage of the phosphate group from TMP. The reaction is stopped, and the color is developed by the addition of an alkaline solution, which raises the pH and allows for the detection of the liberated thymolphthalein. The intensity of the blue color, measured at an absorbance maximum of approximately 590-595 nm, is directly proportional to the amount of product formed and, consequently, to the enzyme's activity.

Data Presentation: Optimal Assay Conditions

| Parameter | Alkaline Phosphatase (ALP) | Acid Phosphatase (ACP) |

| pH Optimum | 10.0 - 10.5 | 5.0 - 6.0 |

| Substrate Concentration | 1.0 - 25 mmol/L | 1.0 mmol/L |

| Buffer System | Glycine, 2-amino-2-methyl-1-propanol | Citrate, Acetate |

| Temperature | 37 °C | 37 °C |

| Wavelength for Detection | 590 - 595 nm | 590 - 595 nm |

Signaling Pathway of Thymolphthalein Monophosphate Hydrolysis

Caption: Enzymatic hydrolysis of thymolphthalein monophosphate by phosphatase.

Experimental Protocols

I. Kinetic Assay for Alkaline Phosphatase (ALP) Activity

This protocol is designed for the kinetic determination of ALP activity in serum or other biological samples.

A. Reagents

-

Substrate Stock Solution (100 mM Thymolphthalein Monophosphate): Dissolve the appropriate amount of thymolphthalein monophosphate salt in distilled water. Store at 2-8°C.

-

ALP Assay Buffer (e.g., 1 M Glycine, pH 10.5, containing 1 mM MgCl₂): Dissolve glycine and magnesium chloride in distilled water, adjust the pH to 10.5 with NaOH, and bring to the final volume.

-

Working Substrate Solution (10 mM): Dilute the Substrate Stock Solution 1:10 in ALP Assay Buffer.

-

Stopping/Color Development Reagent (0.1 M NaOH): Dissolve sodium hydroxide in distilled water.

-

Alkaline Phosphatase Enzyme Standard: A purified preparation of ALP with a known activity for standard curve generation.

-

Sample: Serum or other biological fluid containing ALP.

B. Assay Procedure

-

Prepare a series of substrate concentrations by diluting the Working Substrate Solution with ALP Assay Buffer.

-

For each reaction, pipette 500 µL of the desired substrate concentration into a microcentrifuge tube.

-

Pre-incubate the substrate solutions at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the enzyme sample (or standard) to the substrate solution.

-

Incubate the reaction mixture at 37°C for a fixed time (e.g., 10, 20, or 30 minutes). The incubation time should be optimized to ensure the reaction rate is linear.

-

Stop the reaction and develop the color by adding 500 µL of the Stopping/Color Development Reagent.

-

Measure the absorbance of the solution at 590 nm using a spectrophotometer.

-

Prepare a blank for each sample by adding the Stopping/Color Development Reagent before the enzyme sample.

-

Calculate the rate of reaction (µmol of product formed per minute) using a standard curve generated with known concentrations of thymolphthalein or by using the molar extinction coefficient of thymolphthalein under the assay conditions.

C. Data Analysis

Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

II. Kinetic Assay for Acid Phosphatase (ACP) Activity

This protocol is suitable for determining ACP activity, for instance in prostatic extracts or seminal fluid.[1]

A. Reagents

-

Substrate Stock Solution (10 mM Thymolphthalein Monophosphate): Dissolve the appropriate amount of thymolphthalein monophosphate salt in distilled water. Store at 2-8°C.

-

ACP Assay Buffer (e.g., 0.1 M Citrate Buffer, pH 5.6): Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate. Mix to achieve the desired pH.

-

Working Substrate Solution (1 mM): Dilute the Substrate Stock Solution 1:10 in ACP Assay Buffer.

-

Stopping/Color Development Reagent (0.1 M NaOH): Dissolve sodium hydroxide in distilled water.

-

Acid Phosphatase Enzyme Standard: A purified preparation of ACP with a known activity.

-

Sample: Prostatic extract, seminal fluid, or other samples containing ACP.

B. Assay Procedure

-

Prepare a series of substrate concentrations by diluting the Working Substrate Solution with ACP Assay Buffer.

-

Pipette 500 µL of each substrate concentration into separate tubes.

-

Pre-warm the substrate solutions to 37°C.

-

Start the reaction by adding 100 µL of the enzyme sample.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding 1 mL of the Stopping/Color Development Reagent.

-

Read the absorbance at 595 nm.

-

A sample blank should be prepared by adding the stopping reagent prior to the enzyme.

-

Quantify the results using a standard curve.

C. Data Analysis

Similar to the ALP assay, determine the kinetic parameters (Km and Vmax) by plotting the initial velocity against substrate concentration and fitting the data to the Michaelis-Menten model.

Experimental Workflow Diagram

Caption: A generalized workflow for the kinetic analysis of phosphatase activity.

References

Application Notes and Protocols for High-Throughput Screening Using Thymolphthalein Monophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the dephosphorylation of substrates. Their dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and autoimmune diseases, making them attractive targets for therapeutic intervention. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of enzyme activity. Thymolphthalein monophosphate is a chromogenic substrate that serves as a valuable tool for HTS campaigns targeting phosphatases.

The underlying principle of the assay is the enzymatic hydrolysis of the colorless thymolphthalein monophosphate by a phosphatase to produce thymolphthalein. The reaction is stopped, and the color is developed by the addition of a high-pH solution, which turns the thymolphthalein product a deep blue color. The intensity of this color, which can be quantified by measuring absorbance, is directly proportional to the phosphatase activity. This robust and cost-effective assay is readily amenable to miniaturization in 384- and 1536-well formats, making it suitable for large-scale screening.

Key Applications in Drug Discovery

-

Primary High-Throughput Screening: Rapidly screen large compound libraries to identify initial "hit" compounds that inhibit or activate a target phosphatase.

-

Dose-Response Analysis: Characterize the potency (e.g., IC50 or EC50) of hit compounds to prioritize them for further development.

-

Enzyme Kinetics: Determine kinetic parameters such as Km and Vmax for the phosphatase with thymolphthalein monophosphate.

-

Selectivity Profiling: Assess the specificity of compounds by testing them against a panel of different phosphatases.

Data Presentation

Table 1: HTS Assay Parameters for a Thymolphthalein Monophosphate-Based Assay

| Parameter | Typical Value/Range | Notes |

| Plate Format | 384-well or 1536-well | Amenable to miniaturization for HTS. |

| Enzyme Concentration | Target-dependent | Should be optimized to ensure the reaction remains in the linear range for the duration of the assay. |

| Substrate Concentration (Thymolphthalein Monophosphate) | 1 - 5 mM | Optimal concentration may vary depending on the specific phosphatase and should be determined experimentally.[1] |

| Incubation Time | 15 - 60 minutes | Dependent on enzyme activity and desired signal window. |

| Incubation Temperature | Room Temperature or 37°C | Should be kept consistent throughout the screen. |

| Stop Solution | 0.1 - 1.0 M NaOH or Na2CO3 | Stops the enzymatic reaction and develops the blue color. |

| Detection Wavelength | 590 - 600 nm | Absorbance measurement of the blue thymolphthalein product.[2] |

| DMSO Tolerance | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |

Table 2: Assay Performance Metrics

| Metric | Target Value | Description |

| Z'-Factor | > 0.5 | A statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay for HTS.[3][4][5] |

| Signal-to-Background (S/B) Ratio | > 3 | The ratio of the signal from the uninhibited enzyme to the background signal (no enzyme). |

| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the assay signal. |

Signaling Pathway and Assay Workflow

Phosphatase Signaling Pathway

Phosphatases play a crucial role in regulating signaling pathways by counteracting the activity of kinases. This reversible phosphorylation is a fundamental mechanism for controlling protein function and cellular responses.

High-Throughput Screening Workflow

The HTS workflow for identifying phosphatase inhibitors using thymolphthalein monophosphate is a multi-step process that is amenable to automation.

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT. The optimal pH and buffer composition may vary depending on the specific phosphatase.

-

Enzyme Stock Solution: Prepare a concentrated stock of the purified phosphatase in an appropriate buffer and store at -80°C.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of thymolphthalein monophosphate in deionized water.

-

Stop Solution: Prepare a 1 M NaOH solution in deionized water.

-

Compound Plates: Serially dilute test compounds in 100% DMSO to create stock plates.

Assay Protocol for a 384-Well Plate

This protocol is a general guideline and should be optimized for each specific phosphatase and screening campaign.

-

Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each test compound from the compound plates to the wells of a 384-well assay plate. Also, dispense 50 nL of DMSO to the control wells (maximum and minimum signal).

-

Enzyme Addition: Add 10 µL of the diluted phosphatase solution in assay buffer to all wells except the minimum signal (background) wells. To the minimum signal wells, add 10 µL of assay buffer without the enzyme.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the thymolphthalein monophosphate solution (at 2X the final desired concentration) in assay buffer to all wells to start the enzymatic reaction.

-

Enzymatic Incubation: Incubate the plate for 30 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Color Development: Add 10 µL of 1 M NaOH to all wells to stop the reaction and develop the blue color.

-

Signal Detection: Read the absorbance of the plate at 595 nm using a microplate reader.

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the minimum signal wells (no enzyme) from all other wells.

-

Percentage Inhibition Calculation: Calculate the percentage inhibition for each compound using the following formula:

% Inhibition = 100 * (1 - (Signalcompound - Signalmin) / (Signalmax - Signalmin))

Where:

-

Signalcompound is the absorbance in the presence of the test compound.

-

Signalmin is the average absorbance of the minimum signal control (no enzyme).

-

Signalmax is the average absorbance of the maximum signal control (DMSO only).

-

-

Z'-Factor Calculation: Assess the quality of the assay by calculating the Z'-factor using the signals from the maximum and minimum signal controls:

Z' = 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin|

Where:

-

SDmax and SDmin are the standard deviations of the maximum and minimum signals, respectively.

-

Meanmax and Meanmin are the means of the maximum and minimum signals, respectively.

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[3][4][5]

-

Conclusion

The thymolphthalein monophosphate-based assay provides a reliable, cost-effective, and scalable method for the high-throughput screening of phosphatase modulators. Its simple colorimetric readout and amenability to automation make it a valuable tool in academic research and industrial drug discovery settings. Proper assay optimization and validation are critical to ensure the generation of high-quality, reproducible data that can confidently identify promising lead compounds for further development.

References

- 1. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assay.dev [assay.dev]

- 4. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 5. indigobiosciences.com [indigobiosciences.com]

Application Notes and Protocols: Standard Operating Procedure for Preparing Thymolphthalein Monophosphate Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymolphthalein monophosphate is a chromogenic substrate widely utilized for the determination of acid and alkaline phosphatase activity.[1] The enzymatic hydrolysis of the phosphate group from thymolphthalein monophosphate by phosphatase yields thymolphthalein. In an alkaline environment, thymolphthalein produces a distinct blue color, which can be quantified spectrophotometrically. This reaction provides a sensitive and specific method for measuring phosphatase activity in various biological samples, such as serum.[1][2] This document provides a detailed standard operating procedure for the preparation and use of the thymolphthalein monophosphate reagent.

Principle of the Reaction

The assay is based on the enzymatic cleavage of the phosphate group from the thymolphthalein monophosphate substrate by either acid or alkaline phosphatase. The liberated thymolphthalein is colorless at acidic pH but turns blue under alkaline conditions. The intensity of the blue color is directly proportional to the amount of thymolphthalein produced, which in turn is proportional to the phosphatase activity in the sample. The reaction is stopped, and the color is developed by adding an alkaline solution.

Materials and Reagents

-

Thymolphthalein monophosphate salt (e.g., disodium, magnesium, or ammonium salt)[1][3][4]

-

Sodium citrate

-

Sodium acetate

-

Acetic acid or Citric acid

-

Sodium hydroxide (NaOH)

-

Surfactant (e.g., Brij-35)

-

Distilled or deionized water

-

Volumetric flasks

-

Pipettes

-

pH meter

-

Magnetic stirrer and stir bar

-

Spectrophotometer

Reagent Preparation

This section details the preparation of a stock substrate solution and a working reagent for the determination of acid phosphatase activity, based on established methodologies.[5]

4.1 Stock Substrate Solution (pH ~7.0)

The stock solution is prepared at a neutral pH to ensure the stability of the thymolphthalein monophosphate.

| Component | Concentration Range (per 100 mL) | Example Preparation (for 100 mL) |

| Magnesium thymolphthalein monophosphate | 0.03 - 0.09 g | 0.06 g |

| Surfactant (e.g., Brij-35) | 0.05 - 0.25 g | 0.1 g |

| Sodium Citrate Buffer | Varies | See below |

| Sodium Acetate Buffer | Varies | See below |

| Distilled Water | Up to 100 mL | Up to 100 mL |

Protocol for Stock Solution Preparation:

-

To prepare a 100 mL sodium citrate and sodium acetate buffer, dissolve the appropriate amounts of sodium citrate and sodium acetate in approximately 80 mL of distilled water.

-

Add the specified amount of magnesium thymolphthalein monophosphate and surfactant to the buffer solution.[5]

-

Mix thoroughly using a magnetic stirrer until all components are completely dissolved.

-

Adjust the pH to 7.00 using a pH meter and dropwise addition of NaOH or acetic acid as needed.

-

Transfer the solution to a 100 mL volumetric flask and add distilled water to the mark.

-

Store the stock solution in a well-closed container at 2-8°C. Protect from light.

4.2 Working Substrate Reagent (pH 5.3 - 6.2)

The working reagent is prepared by adjusting the pH of the stock solution to the optimal range for acid phosphatase activity immediately before use.[5]

Protocol for Working Reagent Preparation:

-

For each assay, an aliquot of the stock substrate solution is required.

-

Immediately prior to use, adjust the pH of the stock solution to the desired range (e.g., pH 5.8) using an appropriate acid such as aqueous acetic acid or citric acid.[5] For example, to 1.9 mL of the stock solution, 0.1 mL of 13% (v/v) aqueous acetic acid can be added to achieve a pH of approximately 5.8.[5]

-

This working reagent should be prepared fresh and used within a few hours.[6]

Experimental Protocol: Acid Phosphatase Assay

This protocol provides a general workflow for the determination of acid phosphatase activity in a serum sample.

Methodology:

-

Preparation: Prepare the working substrate reagent as described in section 4.2. Prepare a "reagent blank" containing the working reagent and distilled water instead of the sample, and a "sample blank" if necessary.

-

Temperature Equilibration: Place the vials containing the working reagent and the sample in a water bath at 37°C and allow them to reach thermal equilibrium.[5]

-

Reaction Initiation: To a labeled cuvette or test tube, add a defined volume of the pre-warmed working substrate reagent (e.g., 1.9 mL). Add a small volume of the sample (e.g., 0.2 mL of serum) to the reagent and mix gently.[5] Start a timer immediately.

-

Incubation: Incubate the reaction mixture at 37°C for a precise period, for example, 30 minutes. The incubation time should be consistent across all samples.

-

Reaction Termination and Color Development: Stop the enzymatic reaction by adding a strong alkaline solution (e.g., 1 mL of 0.1 M NaOH). This will also raise the pH and allow the blue color of the thymolphthalein to develop.

-

Measurement: Measure the absorbance of the solution at a wavelength of 590 or 595 nm using a spectrophotometer.[5] Use the reagent blank to zero the spectrophotometer.

-

Calculation: The phosphatase activity is calculated based on the change in absorbance over time, compared to a standard curve prepared with known concentrations of thymolphthalein.

Safety and Storage

-

Storage: The thymolphthalein monophosphate salt should be stored under the conditions recommended by the manufacturer, typically at room temperature.[1] The prepared stock solution should be stored at 2-8°C and protected from light. The working reagent should be prepared fresh for each use.

-

Safety: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling all chemicals.[7] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[3][8][9] Ensure good ventilation in the laboratory.[7]

Conclusion

This standard operating procedure provides a detailed method for the preparation and use of thymolphthalein monophosphate reagent for the determination of phosphatase activity. Adherence to this protocol will ensure reproducible and accurate results in research and clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Presumptive screening test for seminal acid phosphatase using sodium thymolphthalein monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]